molecular formula C21H21FN2O3 B10787572 (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)-L-valine

(1-(4-fluorobenzyl)-1H-indole-3-carbonyl)-L-valine

Cat. No.: B10787572
M. Wt: 368.4 g/mol
InChI Key: GLSZASCWFBSHNV-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMB-FUBICA metabolite 3 involves the ester hydrolysis of MMB-FUBICA. The reaction typically requires the use of a base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production of MMB-FUBICA metabolite 3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a crystalline solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MMB-FUBICA metabolite 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MMB-FUBICA metabolite 3 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:

Mechanism of Action

The mechanism of action of MMB-FUBICA metabolite 3 involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. The compound primarily targets the CB1 and CB2 receptors, leading to various physiological and psychological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MMB-FUBICA metabolite 3 is unique due to its specific ester hydrolysis product, which distinguishes it from other synthetic cannabinoids. Its distinct chemical structure and metabolic profile make it a valuable reference standard in forensic and research applications .

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H21FN2O3/c1-13(2)19(21(26)27)23-20(25)17-12-24(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,25)(H,26,27)/t19-/m0/s1

InChI Key

GLSZASCWFBSHNV-IBGZPJMESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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